molecular formula C12H20O5 B1245226 Pandangolide 1

Pandangolide 1

Cat. No.: B1245226
M. Wt: 244.28 g/mol
InChI Key: LSLSZASQWJAEHT-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandangolide 1 is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1a. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.

Scientific Research Applications

Isolation and Structural Analysis

Pandangolide 1 was isolated from Cladosporium oxysporum, a fungus derived from the plant Alyxia reinwardtii. This marked the first report of this compound being derived from an endophytic C. oxysporum from a terrestrial host plant. The structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy and accurate mass spectrometric data (Hartanti et al., 2015).

Antimicrobial Applications

This compound, along with other compounds, was evaluated for antimicrobial activities against various pathogens. These studies are crucial for understanding the potential medical applications of compounds derived from marine fungi and endophytic fungi in mangroves (Zhang et al., 2019).

Synthesis and Chemical Properties

The total synthesis of this compound's proposed structure was achieved, starting from 1,3-propane diol in a multi-step process. This synthesis is significant for studying the chemical properties of this compound and for potentially developing it for various applications (Reddy et al., 2019).

Biogenetic Pathway Analysis

Research also involved the potential biogenetic pathways of this compound, contributing to the understanding of how such compounds are formed naturally. This knowledge is essential for biosynthetic studies and for exploring the natural roles of these compounds (Zhang et al., 2020).

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(4R,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione

InChI

InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10+/m0/s1

InChI Key

LSLSZASQWJAEHT-LPEHRKFASA-N

Isomeric SMILES

C[C@H]1CCCCC[C@@H](C(=O)[C@@H](CC(=O)O1)O)O

Canonical SMILES

CC1CCCCCC(C(=O)C(CC(=O)O1)O)O

Synonyms

pandangolide 1
pandangolide 1a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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